molecular formula C19H23ClN2 B5141681 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine

1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine

Cat. No.: B5141681
M. Wt: 314.9 g/mol
InChI Key: WGGWRKFUAXNQEF-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group and a phenylpropyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-(2-chlorophenyl)piperazine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also inhibit or activate enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-chlorophenyl)piperazine: Lacks the phenylpropyl group, resulting in different pharmacological properties.

    1-(3-phenylpropyl)piperazine: Lacks the chlorophenyl group, leading to variations in chemical reactivity and biological activity.

    1-(2,3-dichlorophenyl)-4-(3-phenylpropyl)piperazine: Contains an additional chlorine atom, which can influence its chemical and biological behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and pharmacological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11H,6,9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGWRKFUAXNQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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